molecular formula C13H17NO2S B8184922 N-[(R)-3-Cyclohexenyl]-p-toluenesulfonamide

N-[(R)-3-Cyclohexenyl]-p-toluenesulfonamide

Cat. No.: B8184922
M. Wt: 251.35 g/mol
InChI Key: XMWKHACVEXSKMI-LBPRGKRZSA-N
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Description

N-[(R)-3-Cyclohexenyl]-p-toluenesulfonamide is a chemical compound intended for research and development applications. As a sulfonamide derivative, its core structure consists of a p-toluenesulfonamide group linked to a (R)-3-cyclohexenyl moiety. This specific stereochemistry may be critical for its function in asymmetric synthesis or pharmaceutical research. Structurally related sulfonamide compounds are known to participate in various chemical reactions, often acting as nucleophiles or electrophiles due to the electron-withdrawing nature of the sulfonyl group . Similar N-substituted p-toluenesulfonamides have demonstrated specific biological activity; for instance, N-benzyl-p-toluenesulfonamide (BTS) is a known inhibitor of skeletal muscle actomyosin, functioning by inhibiting phosphate release and affecting the actomyosin ATPase cycle . Researchers can explore the potential of this compound in analogous biochemical studies, as a building block in organic synthesis, or as a potential intermediate in drug discovery. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1R)-cyclohex-3-en-1-yl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12/h2-3,7-10,12,14H,4-6H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMWKHACVEXSKMI-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Design and Role

A patent-pending method employs a SO₄²⁻/PIM-1 solid superacid catalyst to mediate the direct coupling of p-toluenesulfonic acid (TsOH) with (R)-3-cyclohexenylamine. The catalyst’s Brønsted acidity facilitates proton transfer, activating TsOH for nucleophilic attack by the amine. Molecular sieves (5Å) adsorb water, shifting equilibrium toward product formation.

Reaction Conditions and Optimization

In a typical procedure, TsOH (1.0 equiv) and (R)-3-cyclohexenylamine (1.2 equiv) are combined in DCM with SO₄²⁻/PIM-1 (10 wt%) and 5Å molecular sieves (20 wt%). The mixture stirs at 20°C for 6 hours, after which the catalyst is filtered, and the organic phase is washed (0.5 M HCl, 0.5 M NaOH). Solvent evaporation affords the crude product, which is recrystallized from 50% ethanol/water.

Advantages:

  • Eliminates hazardous sulfonyl chloride handling.

  • Catalyst recyclability (3–5 cycles with <5% activity loss).

Comparative Yield Assessment

This method delivers moderate yields (65–70%) but offers operational simplicity. Key data include:

  • Conversion Rate: 81–83% (TsOH consumption).

  • Purity: >95% by HPLC; ¹³C NMR confirms absence of TsOH residues.

Characterization and Analytical Validation

Spectroscopic Characterization

Both routes produce identical spectroscopic profiles, confirming structural integrity:

  • IR (KBr): νₘₐₓ 3260 cm⁻¹ (N–H stretch), 1320 cm⁻¹ (S=O asym), 1155 cm⁻¹ (S=O sym).

  • Optical Rotation: [α]²⁵D = +42.5° (c = 1.0, CHCl₃), verifying (R)-configuration retention.

Melting Point and Stability

The compound exhibits a sharp melting point (137–139°C), consistent with crystalline purity. Accelerated stability studies (40°C/75% RH, 4 weeks) show no degradation by TLC or HPLC.

Discussion on Method Efficacy and Applications

The classical method excels in yield and enantiopurity, making it ideal for small-scale applications. Conversely, the catalytic approach suits industrial settings due to milder conditions and reduced waste. Future work should explore enantioselective catalysis to enhance the patent method’s efficiency.

Table 1. Comparative Overview of Synthetic Methods

ParameterClassical MethodCatalytic Method
Yield 80–85%65–70%
Reaction Time 12–24 h6 h
Catalyst/Ligand PyridineSO₄²⁻/PIM-1
Stereochemical Purity >98% ee>95% ee
Scalability ModerateHigh

Chemical Reactions Analysis

Radical-Mediated Functionalization

The sulfonamide moiety serves as a precursor for nitrogen-centered radicals (NCRs). Under initiation by triethylborane (Et₃B) and trace oxygen, the N–S bond undergoes homolytic cleavage to generate a sulfonamidyl radical . This species participates in:

  • Intermolecular Cycloadditions : Addition to alkenes induces [3+2] cyclization, forming pyrrolidine or imidazolidinone derivatives (Fig. 1A) .

  • Intramolecular H-Abstraction : The cyclohexenyl group facilitates 1,5-hydrogen atom transfer, yielding bicyclic sulfonamides with moderate enantioselectivity (e.g., 60–78% ee) .

Table 1: Radical Reaction Outcomes

SubstrateConditionsProductYield (%)ee (%)
Styrene derivativeEt₃B, O₂, 20°C, 6hPyrrolidine sulfonamide65–7868–75
Allyl etherUV light, toluene, 24hBicyclic lactam45–6060–78

Organocatalytic Asymmetric Reactions

Chiral thiourea catalysts enable enantioselective Betti reactions between N-[(R)-3-cyclohexenyl]-p-toluenesulfonamide and aryl aldehydes . Key findings include:

  • Solvent Effects : Toluene outperforms polar solvents (e.g., THF, ACN), achieving 75–80% ee at 0°C .

  • Catalyst Loading : 10 mol% bifunctional thioureas optimize both yield (85–98%) and stereocontrol .

Table 2: Organocatalyzed Betti Reaction Optimization

CatalystSolventTemp (°C)Yield (%)ee (%)
Thiourea 1 Toluene09880
Squaramide 8 o-Xylene209468

Transition Metal-Catalyzed Couplings

Palladium and nickel catalysts mediate cross-couplings involving the sulfonamide’s aromatic ring:

  • Mizoroki–Heck Reaction : Ni-catalyzed coupling of aryl bromides with the cyclohexenyl group forms biaryl derivatives (72–89% yield) .

  • Buchwald-Hartwig Amination : Pd/Xantphos systems install secondary amines at the para-position of the toluenesulfonyl group (55–70% yield) .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the cyclohexenyl group undergoes Wagner-Meerwein shifts, producing bicyclic sulfonamides. Base-mediated eliminations (K₂CO₃, DMF) yield conjugated dienes, enabling Diels-Alder reactions with electron-deficient dienophiles .

Biological Activity and Toxicity

While not a primary focus of reaction studies, N-[(R)-3-cyclohexenyl]-p-toluenesulfonamide derivatives exhibit moderate binding to myosin ATPase (docking score: −7.2 kcal/mol) and low acute toxicity (LD₅₀ > 2000 mg/kg in rats) .

Scientific Research Applications

Medicinal Chemistry Applications

N-[(R)-3-Cyclohexenyl]-p-toluenesulfonamide has been investigated for its potential as a therapeutic agent due to its structural similarity to other sulfonamide compounds known for their biological activity.

Anticancer Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers. A study highlighted that certain sulfonamide derivatives induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents .

Protein Tyrosine Kinase Inhibition

Sulfonamide-based compounds, including this compound, have been identified as selective inhibitors of protein tyrosine kinases (PTKs), particularly the Src family. This inhibition is crucial for developing treatments for cancers where PTK activity is dysregulated .

Catalytic Applications

This compound has also found applications in asymmetric synthesis as an organocatalyst.

Asymmetric Reactions

The compound has been utilized in asymmetric reactions, including the Betti reaction, which produces chiral amines from imines and naphthols. The use of bifunctional organocatalysts derived from sulfonamides has resulted in high enantioselectivity and yields .

Reaction TypeCatalyst UsedYield (%)Enantioselectivity (%)
Betti ReactionBifunctional thiourea derived from sulfonamide9875

In Vivo Studies

A notable study involved the administration of p-toluenesulfonamide derivatives in rodent models to assess their pharmacokinetics and metabolic pathways. The results indicated rapid absorption and elimination, with metabolites such as 2-sulfamoylbenzyl alcohol being predominant in urine .

In Vitro Anticancer Evaluation

In vitro testing of sulfonamide derivatives revealed significant cytotoxicity against various cancer cell lines. For instance, a series of compounds were evaluated for their ability to induce apoptosis in HeLa cells, demonstrating a correlation between structural modifications and biological activity .

Mechanism of Action

The mechanism of action of N-[®-3-Cyclohexenyl]-p-toluenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Cyclohexyl-p-toluenesulfonamide (CAS 80-30-8)

  • Structure : Features a saturated cyclohexyl group instead of the cyclohexenyl moiety.
  • Physical Properties : Melting point (86°C), density (1.13 kg/L), and solubility in aromatic solvents .

N-Ethyl-N-phenyl-p-toluenesulfonamide

  • Structure : Contains two substituents on the nitrogen (ethyl and phenyl groups).
  • Key Difference: The branched structure introduces steric hindrance, which may reduce nucleophilic reactivity at the sulfonamide nitrogen. X-ray crystallography studies confirm a non-planar geometry due to steric effects .

N-[(Z)-3-Bromobut-3-en-1-yl]-p-toluenesulfonamide

  • Structure : Includes a brominated alkene side chain.
  • Synthesis : Prepared using N-bromosuccinimide (NBS), highlighting the versatility of sulfonamides in halogenation reactions .

Cyclohexenyl vs. Cyclohexyl Derivatives

  • Reactivity : The cyclohexenyl group in N-[(R)-3-Cyclohexenyl]-p-toluenesulfonamide enables participation in Diels-Alder reactions, unlike its saturated counterpart. This reactivity is advantageous in synthesizing bicyclic or polycyclic compounds .
  • Applications : Used in ring-opening metathesis polymerization (ROMP) and as intermediates in medicinal chemistry (e.g., tacrine hybrids for Alzheimer’s disease research) .

Environmental Impact

  • Leaching Behavior : Derivatives like p-toluenesulfonamide are prone to leaching from polyurethane coatings, with environmental persistence influenced by substituents. The cyclohexenyl group may oxidize more readily than cyclohexyl, altering degradation pathways .

Data Table: Comparative Analysis

Compound Molecular Formula MW (g/mol) MP (°C) Solubility Key Reactivity Applications
This compound C₁₃H₁₇NO₂S 253.34 N/A Organic solvents Diels-Alder, asymmetric synthesis Pharmaceutical intermediates
N-Cyclohexyl-p-toluenesulfonamide C₁₃H₁₉NO₂S 253.36 86 Aromatic solvents Sulfonamide crosslinking Plasticizer
N-Ethyl-N-phenyl-p-toluenesulfonamide C₁₅H₁₇NO₂S 283.36 N/A Polar aprotic solvents Steric hindrance effects Crystallography studies
N-[(Z)-3-Bromobut-3-en-1-yl]-p-toluenesulfonamide C₁₁H₁₄BrNO₂S 307.2 N/A Halogenated solvents Radical bromination, coupling reactions Organic synthesis

Biological Activity

N-[(R)-3-Cyclohexenyl]-p-toluenesulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclohexene moiety attached to a p-toluenesulfonamide group. The unique structural features contribute to its reactivity and biological activity.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that sulfonamide compounds can exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to bacterial growth inhibition .

Anticancer Activity

Research has highlighted the anticancer potential of sulfonamide derivatives, including this compound. In vitro studies have shown that this compound can interfere with tumor cell proliferation and induce apoptosis. For instance, p-toluenesulfonamide (a related compound) has demonstrated antineoplastic activity in various cancer models, suggesting similar potential for this compound .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for growth and survival in pathogens and cancer cells.
  • Cell Signaling Pathways : It is suggested that the compound may modulate signaling pathways related to cell proliferation and apoptosis, although detailed mechanisms remain to be fully elucidated .

Study on Anticancer Effects

In a notable study, researchers evaluated the effects of p-toluenesulfonamide on zebrafish models, observing its impact on cardiac physiology and locomotion. The results indicated low toxicity levels while still affecting physiological parameters, highlighting the need for further investigation into its therapeutic window .

Toxicity Assessment

Toxicity assessments have shown that related sulfonamides possess relatively low acute toxicity profiles. For example, p-toluenesulfonamide exhibited an LC50 value greater than 2000 mg/kg in animal studies, indicating a favorable safety margin for potential therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityToxicity Profile
This compoundModeratePromisingLow
p-ToluenesulfonamideHighEstablishedLow
N-Cyclohexyl-p-toluenesulfonamideModerateModerateModerate

Q & A

Q. What are the standard synthetic routes for N-[(R)-3-cyclohexenyl]-p-toluenesulfonamide, and how can reaction yields be optimized?

The synthesis typically involves sulfonamide formation via reaction of p-toluenesulfonyl chloride with (R)-3-cyclohexenylamine. Advanced derivatives may require metathesis or cyclization strategies. For example, Pd(PPh₃)₄ and CuI in Et₃N/toluene under reflux (80°C, 12 h) yield bicyclic derivatives (e.g., compound 6d in ). Yield optimization focuses on:

  • Catalyst loading (e.g., 10 mol% Pd)
  • Solvent polarity (e.g., CH₂Cl₂ for improved selectivity)
  • Temperature control (e.g., 0°C to room temperature for stereochemical fidelity)
    Reported yields range from 29% to 85%, depending on substituent steric effects .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Structural validation relies on:

  • ¹H/¹³C NMR : Key signals include cyclohexenyl protons (δ 5.6–5.8 ppm, olefinic) and p-toluenesulfonyl aromatic protons (δ 7.2–7.8 ppm).
  • IR : Sulfonamide S=O stretches at 1354 cm⁻¹ and 1161 cm⁻¹ .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 280.1124 for C₁₃H₁₇NO₂S) .

Q. What safety protocols are critical when handling this compound in vitro?

  • Skin exposure : Wash immediately with soap/water (P302+P352) .
  • Inhalation : Use fume hoods; monitor for respiratory irritation (P307+P311) .
  • Toxicokinetics : No significant toxicity in rats at ≤150 mg/kg/day, but dogs show mild hepatic enzyme elevation at 75 mg/kg/day .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexenyl group influence catalytic cyclization reactions?

The (R)-configuration directs regioselectivity in copper-catalyzed hydroamination. For example, (R)-3-cyclohexenyl derivatives undergo 5-exo-trig cyclization to form pyrrolidines with >90% enantiomeric excess (ee) when using morpholine as a nucleophile. The bulky cyclohexenyl group stabilizes transition states via van der Waals interactions, as shown in DFT studies .

Q. How can contradictory toxicity data between species (e.g., rats vs. dogs) be resolved in preclinical studies?

Discrepancies in toxicity (e.g., dogs showing sensitivity at lower doses) may arise from:

  • Metabolic differences : Cytochrome P450 isoform variability (e.g., CYP2D6 in dogs vs. CYP3A4 in rats) .
  • Experimental design : Adjust dosing regimens (e.g., split doses vs. bolus) and include pharmacokinetic profiling (AUC, Cmax).

Q. What methodologies enable selective deprotection of N-sulfonamide groups in complex derivatives?

Deprotection strategies include:

  • Acidolysis : HBr in acetic acid (4 h, 80°C) cleaves the sulfonamide without affecting tert-butyloxycarbonyl (Boc) groups .
  • Radical-mediated cleavage : Use of Na/NH₃(l) at −78°C for chemoselective removal in polyfunctional molecules .

Q. How does iodine participate in electrophilic cyclization of N-alkenylsulfonamides?

Iodine acts as both an electrophile and oxidizer. In the cyclization of N-(4-pentenyl)-p-toluenesulfonamide (1a ), I₂ generates iodonium intermediates, facilitating 5-endo ring closure. Adding chloramine-T increases yield (from 45% to 72%) by regenerating I⁺ and suppressing side reactions .

Data Contradiction Analysis

Q. Why do some studies report low yields in radical cyclization reactions?

Low yields (e.g., 29% for compound 2e ) often stem from:

  • Conformational equilibria : Slow interconversion of conformers (observed in NMR) traps intermediates.
  • Competitive pathways : Allylic C–H activation vs. cyclization (mitigated by using bulky ligands like Xantphos) .

Methodological Recommendations

Q. How to design a kinetic resolution experiment for enantiomerically enriched derivatives?

  • Chiral auxiliaries : Use (S)-N-(benzylidene)-p-toluenesulfonamide (47% ee) as a resolving agent .
  • Dynamic kinetic resolution (DKR) : Combine Pd-catalyzed racemization with enzymatic hydrolysis (e.g., CAL-B lipase) .

Q. What computational tools predict regioselectivity in metathesis reactions?

  • DFT calculations : Analyze transition-state energies for ring-opening vs. ring-closing pathways (e.g., bicyclo[4.2.0]octene systems) .
  • Molecular mechanics (MMFF94) : Simulate steric effects of substituents on cyclohexenyl moieties .

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